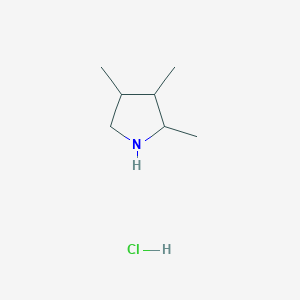

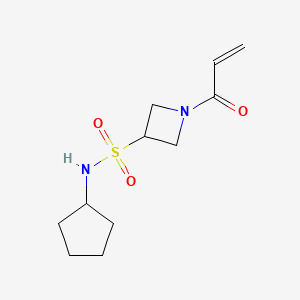

![molecular formula C23H16N2O3S3 B2928758 5-(Benzo[d]thiazol-2-ylthio)-2-phenyl-4-tosyloxazole CAS No. 868212-29-7](/img/structure/B2928758.png)

5-(Benzo[d]thiazol-2-ylthio)-2-phenyl-4-tosyloxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzothiazole derivatives are a class of compounds that have been studied for their potential applications in medicine . They have been found to have anti-tubercular properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as FTIR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For example, they can be synthesized from the reaction of aniline .科学的研究の応用

Anticancer Activity

Research has identified various derivatives of benzothiazole, including those related to 5-(Benzo[d]thiazol-2-ylthio)-2-phenyl-4-tosyloxazole, as potent anticancer agents. The synthesis of new benzothiazole acylhydrazones has been explored for their probable anticancer activity, demonstrating cytotoxic activity against carcinogenic cell lines such as Rat brain glioma, Human lung adenocarcinoma, Human breast adenocarcinoma, and Human colorectal adenocarcinoma, while showing selectivity towards carcinogenic cell lines over healthy cells (Osmaniye et al., 2018).

Antimicrobial Activity

Another significant application of derivatives akin to 5-(Benzo[d]thiazol-2-ylthio)-2-phenyl-4-tosyloxazole is their antimicrobial activity. For instance, the synthesis of thiazoles bearing pyridyl and triazolyl scaffolds has shown promising antimicrobial activity against a panel of gram-positive/negative bacteria, yeasts, and molds, further emphasizing the potential of benzothiazole derivatives in designing new antimicrobial agents (Tay et al., 2022).

Antiviral and Antibacterial Agents

Benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety have demonstrated good antiviral activities against tobacco mosaic virus (TMV) and antibacterial activities against Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum, presenting themselves as potential molecular templates for the development of highly-efficient antiviral and antibacterial agents (Tang et al., 2019).

Corrosion Inhibition

Additionally, benzothiazole derivatives have found application in corrosion inhibition. Experimental and theoretical studies of benzothiazole derivatives as corrosion inhibitors for carbon steel in 1 M HCl solution demonstrated high inhibition efficiencies, suggesting the potential of these compounds in industrial applications to prevent steel corrosion (Hu et al., 2016).

作用機序

Target of Action

The primary targets of 5-(Benzo[d]thiazol-2-ylthio)-2-phenyl-4-tosyloxazole are Mycobacterium tuberculosis and Gram-negative bacteria . The compound has shown potent inhibition against these organisms, making it a promising candidate for the treatment of tuberculosis and bacterial infections .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation . It achieves this by binding to the active site of the target organism’s quorum sensing system, thereby disrupting cell-cell communication and coordination of host toxic behaviors such as biofilm formation and virulence production .

Biochemical Pathways

The compound affects the quorum sensing pathways of the target organisms . Quorum sensing is a mechanism used by bacteria to respond to external factors such as nutrient availability and defense mechanisms. By inhibiting this pathway, the compound prevents the formation of biofilm, reduces the production of toxins, and discourages bacteria from developing future resistance .

Result of Action

The compound’s action results in the inhibition of the growth and proliferation of the target organisms . This leads to a decrease in the production of toxins and the formation of biofilms, thereby reducing the virulence of the organisms .

Action Environment

The action of 5-(Benzo[d]thiazol-2-ylthio)-2-phenyl-4-tosyloxazole can be influenced by various environmental factors. For instance, the compound’s inhibitory activity can be affected by the concentration at which it is administered . .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-(1,3-benzothiazol-2-ylsulfanyl)-4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N2O3S3/c1-15-11-13-17(14-12-15)31(26,27)21-22(28-20(25-21)16-7-3-2-4-8-16)30-23-24-18-9-5-6-10-19(18)29-23/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEAOKUJIONTGFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3)SC4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[(4-Chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]acetic acid](/img/structure/B2928681.png)

![2-[(2-methylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2928687.png)

![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2928688.png)

![N-(3-chloro-4-methylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2928690.png)

![Methyl (E)-4-[benzyl-[(3-hydroxyoxolan-3-yl)methyl]amino]-4-oxobut-2-enoate](/img/structure/B2928693.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-ethyloxalamide](/img/structure/B2928694.png)

![3-[(4-Methoxybutyl)(methyl)amino]propanoic acid hydrochloride](/img/structure/B2928695.png)

![N-(1-cyanoethyl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2928696.png)